molecular formula C9H8N2O2 B8738516 3-methoxy-1,7-naphthyridin-8(7H)-one

3-methoxy-1,7-naphthyridin-8(7H)-one

Cat. No. B8738516
M. Wt: 176.17 g/mol
InChI Key: TUCRFOHEIQQZRS-UHFFFAOYSA-N
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Patent
US09296734B2

Procedure details

To a mixture of 3-methoxy-1,7-naphthyridin-8(7H)-one (4.50 g, 25.5 mmol) in acetonitrile (102 ml) was added phosphorus oxychloride (11.69 ml, 128 mmol). The reaction mixture was heated to 85° C. for 5 h. The solution was cooled to rt and concentrated in vacuo. The resulting brown residue was partitioned between CH2Cl2 and aqueous saturated NaHCO3 solution; the aqueous layer was back-extracted with DCM (3×). The combined organic extracts were dried over sodium sulfate, the filtrate was concentrated in vacuo, and the residue was purified by silica gel chromatography (5%-30% of 9:1 DCM:MeOH in DCM) to afford 8-chloro-3-methoxy-1,7-naphthyridine (3.00 g, 15.41 mmol, 60.3% yield) as an off-white solid. MS m/z=195 (M+H).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
102 mL
Type
solvent
Reaction Step One
Quantity
11.69 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[N:5][C:6]2[C:7](=O)[NH:8][CH:9]=[CH:10][C:11]=2[CH:12]=1.P(Cl)(Cl)([Cl:16])=O>C(#N)C>[Cl:16][C:7]1[N:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[N:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:12]2

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
COC=1C=NC=2C(NC=CC2C1)=O
Name
Quantity
102 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
11.69 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting brown residue was partitioned between CH2Cl2 and aqueous saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was back-extracted with DCM (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (5%-30% of 9:1 DCM:MeOH in DCM)

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=CC=C2C=C(C=NC12)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.41 mmol
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 60.3%
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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